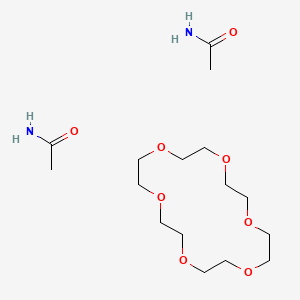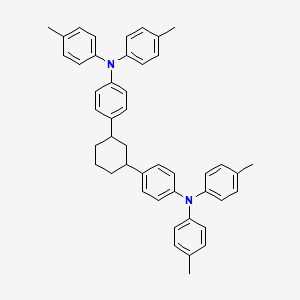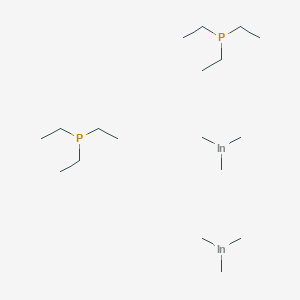
Trimethyl(triethylphosphine)indium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(triethylphosphine)indium is an organometallic compound with the molecular formula C9H24InP. It is a coordination complex where indium is bonded to three methyl groups and one triethylphosphine ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyl(triethylphosphine)indium can be synthesized through the reaction of indium trichloride with trimethylaluminum and triethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
InCl3+3AlMe3+PEt3→InMe3(PEt3)+3AlClMe2
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(triethylphosphine)indium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and phosphine oxides.
Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphites or phosphines.
Decomposition: At elevated temperatures, the compound can decompose to form indium metal and volatile organic byproducts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Substitution Reagents: Other phosphines or phosphites can be used for ligand exchange reactions.
Decomposition Conditions: High temperatures (above 100°C) are typically required for decomposition.
Major Products:
Oxidation Products: Indium oxides and phosphine oxides.
Substitution Products: New indium-phosphine complexes.
Decomposition Products: Indium metal and volatile organic compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl(triethylphosphine)indium has several scientific research applications:
Materials Science: It is used as a precursor for the deposition of indium-containing thin films and nanoparticles.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and polymerization reactions.
Spectroscopy: It is used in spectroscopic studies to introduce indium atoms into reactive environments for diagnostic purposes
Wirkmechanismus
The mechanism of action of trimethyl(triethylphosphine)indium involves the coordination of the triethylphosphine ligand to the indium center, which stabilizes the compound and influences its reactivity. The compound can undergo ligand exchange, oxidation, and decomposition reactions, with the triethylphosphine ligand playing a crucial role in these processes. The molecular targets and pathways involved include the formation of indium-phosphine complexes and the generation of reactive intermediates during decomposition .
Vergleich Mit ähnlichen Verbindungen
Trimethylphosphine: An organophosphorus compound with the formula P(CH3)3, commonly used as a ligand in coordination chemistry.
Trimethylindium: An organoindium compound with the formula In(CH3)3, used as a precursor for indium-containing materials.
Uniqueness: Trimethyl(triethylphosphine)indium is unique due to the presence of both methyl and triethylphosphine ligands, which provide distinct steric and electronic properties. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
87224-89-3 |
|---|---|
Molekularformel |
C18H48In2P2 |
Molekulargewicht |
556.2 g/mol |
IUPAC-Name |
triethylphosphane;trimethylindigane |
InChI |
InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;; |
InChI-Schlüssel |
PCJIBLWYPPAVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
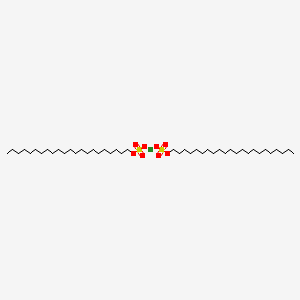
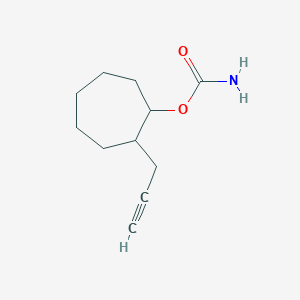
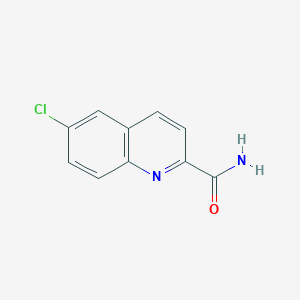
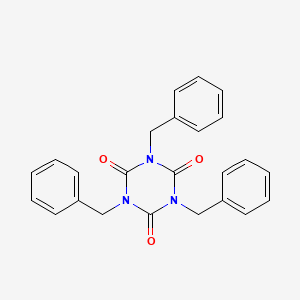
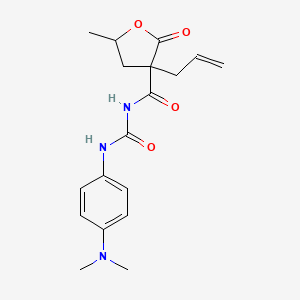
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
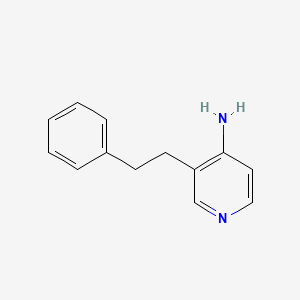
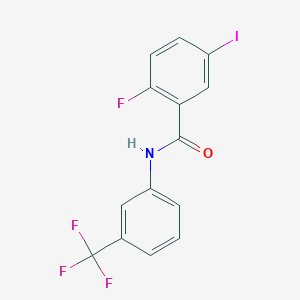
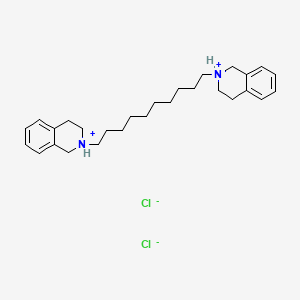
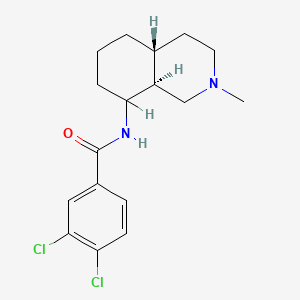
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
